

physical and chemical properties of Anhydroerythromycin A

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Compound of Interest

Compound Name: Anhydroerythromycin A

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Anhydroerythromycin A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydroerythromycin A is a key degradation product of the widely used macrolide antibiotic, Erythromycin A. Formed under acidic conditions, both in vitro and in vivo, it represents a critical molecule in the study of Erythromycin A's stability and metabolism.^{[1][2]} While generally considered microbiologically inactive, **Anhydroerythromycin A** exhibits significant inhibitory effects on cytochrome P450 enzymes, particularly CYP3A4, making it a compound of interest in drug-drug interaction studies.^{[2][3]} This technical guide provides a detailed overview of the physical and chemical properties of **Anhydroerythromycin A**, along with experimental protocols and relevant biological pathways.

Physical and Chemical Properties

Anhydroerythromycin A is a white to off-white or pale yellow solid.^[4] It is a semi-synthetic derivative of Erythromycin A. The following tables summarize its key physical and chemical properties.

Table 1: General Properties of **Anhydroerythromycin A**

Property	Value	Source(s)
Molecular Formula	C ₃₇ H ₆₅ NO ₁₂	[5][6]
Molecular Weight	715.91 g/mol	[6]
CAS Number	23893-13-2	[4][5][6]
Appearance	White to off-white/pale yellow solid	[4]
Storage Temperature	-20°C	[6]

Table 2: Physicochemical Properties of **Anhydroerythromycin A**

Property	Value	Source(s)
Melting Point	125-127 °C	
Boiling Point	787.2 ± 60.0 °C (Predicted)	
Density	1.21 ± 0.1 g/cm ³ (Predicted)	
pKa	13.46 ± 0.70 (Predicted)	

Table 3: Solubility Profile of **Anhydroerythromycin A**

Solvent	Solubility	Source(s)
Water	Limited/Sparingly Soluble	[4]
Methanol	Soluble	[1][4]
Ethanol	Soluble	[1][4]
Dimethylformamide (DMF)	Soluble	[1][4]
Dimethyl sulfoxide (DMSO)	Soluble	[1][4]
Chloroform	Slightly Soluble	

Note: Quantitative solubility data for **Anhydroerythromycin A** in specific solvents (e.g., mg/mL) is not readily available in the public domain. The information provided is based on qualitative descriptions from various chemical suppliers.

Spectral Data

Detailed spectral analyses are crucial for the identification and characterization of **Anhydroerythromycin A**. While complete assigned spectra are not universally available, this section outlines the expected spectral characteristics and provides available data.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight and fragmentation pattern of **Anhydroerythromycin A**.

- MS/MS Data:
 - Precursor ($[M+H]^+$): m/z 716.458
 - Major Fragment Ions: m/z 558, 540^[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ^1H and ^{13}C NMR spectra are essential for the structural elucidation of **Anhydroerythromycin A**. While specific peak lists for **Anhydroerythromycin A** are not readily available in public databases, general procedures for macrolide analysis can be applied.

Note: Researchers should acquire and interpret their own NMR data for definitive structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Note: A specific IR spectrum for **Anhydroerythromycin A** is not readily available in public databases. Analysis would be expected to show characteristic absorptions for hydroxyl ($-\text{OH}$), carbonyl ($\text{C}=\text{O}$), and ether ($\text{C}-\text{O}-\text{C}$) functional groups.

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of **Anhydroerythromycin A**.

Melting Point Determination (USP <741> Method)

This protocol is adapted from the United States Pharmacopeia (USP) general chapter <741> for melting range determination.

Apparatus:

- Melting point apparatus with a heating block and temperature control.
- Capillary tubes (closed at one end).

Procedure:

- Sample Preparation:
 - Ensure the **Anhydroerythromycin A** sample is a fine, dry powder.
 - Introduce the sample into a capillary tube to a height of 2-3 mm.
 - Compact the sample by tapping the tube gently on a hard surface.
- Measurement:
 - Set the starting temperature of the melting point apparatus to approximately 10-15°C below the expected melting point of 125°C.
 - Set the heating rate to 1-2°C per minute.
 - Insert the capillary tube into the heating block.
 - Record the temperature at which the first drop of liquid is observed (the beginning of the melting range).

- Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).
- The melting range for a pure substance should be narrow.

Quantitative Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a given solvent.

Materials:

- **Anhydroerythromycin A**.
- Selected solvents (e.g., methanol, ethanol, water, DMSO).
- Scintillation vials or other suitable sealed containers.
- Shaker or orbital incubator set to a constant temperature (e.g., 25°C).
- Analytical balance.
- Centrifuge.
- HPLC or UV-Vis spectrophotometer for concentration analysis.

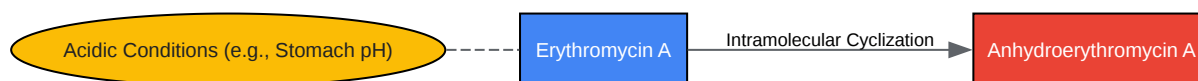
Procedure:

- Sample Preparation:
 - Add an excess amount of **Anhydroerythromycin A** to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.
- Equilibration:
 - Seal the vials and place them in a shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

- Sample Processing:
 - After the equilibration period, allow the vials to stand to let the excess solid settle.
 - Centrifuge the samples to further separate the undissolved solid.
- Analysis:
 - Carefully withdraw an aliquot of the clear supernatant.
 - Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
 - Determine the concentration of **Anhydroerythromycin A** in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method against a standard curve.
- Calculation:
 - Calculate the original concentration in the supernatant, which represents the solubility of **Anhydroerythromycin A** in that solvent at the specified temperature. Express the result in mg/mL.

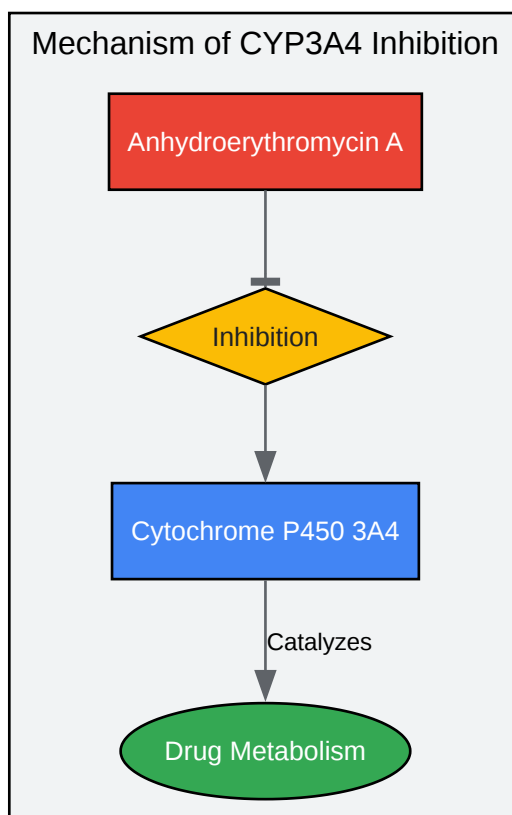
Signaling Pathways and Logical Relationships

The formation of **Anhydroerythromycin A** from Erythromycin A and its subsequent biological activity can be visualized through the following diagrams.



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Figure 1: Acid-catalyzed formation of **Anhydroerythromycin A**.



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Figure 2: Inhibition of CYP3A4 by **Anhydroerythromycin A**.

Conclusion

Anhydroerythromycin A, as the primary acid-degradation product of Erythromycin A, holds significant importance for researchers in pharmacology and drug development. Its distinct physical and chemical properties, coupled with its potent inhibition of CYP3A4, necessitate a thorough understanding for accurate stability studies and the prediction of drug-drug interactions. This guide provides a foundational overview of **Anhydroerythromycin A**, though further research is warranted to fully elucidate its spectral characteristics and quantitative solubility in a broader range of solvents.

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